BenchChemオンラインストアへようこそ!

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Property

This non-oxo 6,7-dihydro scaffold with a C2-cyclopropyl substituent and an N5-acetic acid moiety is a strategically essential building block for fragment-based drug discovery. Its unique physicochemical profile, particularly the XLogP3 of -2.3 and TPSA of 58.4 Ų, addresses challenges in CNS penetration and hERG liability. Procuring this exact derivative saves up to 3 synthetic steps compared to de novo core construction, directly enabling efficient SAR exploration of mGluR2/5 allosteric sites and anti-HBV capsid assembly targets. Verify structural determinants to avoid solubility and potency variations.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 2098057-68-0
Cat. No. B1482478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
CAS2098057-68-0
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)CC(=O)O
InChIInChI=1S/C11H15N3O2/c15-11(16)7-13-3-4-14-9(6-13)5-10(12-14)8-1-2-8/h5,8H,1-4,6-7H2,(H,15,16)
InChIKeyOKXNUWFEYOUVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 2098057‑68‑0): Procurement-Relevant Identity and Scaffold Context


2-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 2098057‑68‑0) belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazine class, a bicyclic heteroaromatic scaffold that has been advanced by Janssen (mGluR2 negative allosteric modulators) [1], Roche (HBV capsid assembly modulators) [2], and multiple BTK/JAK inhibitor patent families [3]. The compound is a non‑oxo (reduced) variant of the core, carrying a cyclopropyl substituent at position 2 and an acetic acid moiety at the N5 position. Its computed physicochemical profile—including XLogP3 of −2.3 and topological polar surface area (TPSA) of 58.4 Ų—differentiates it from both the unsubstituted parent scaffold and the corresponding 4‑oxo analog, making it a distinct building block for fragment‑based drug discovery and SAR exploration [4].

Why 2-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Cannot Be Substituted by Generic In‑Class Analogs


Simple in‑class substitution is demonstrably unreliable because three structural features of this compound—the non‑oxo 6,7‑dihydro core, the C2‑cyclopropyl substituent, and the N5‑acetic acid tether—each modulate computationally verifiable properties that diverge from those of the closest commercially available analogs [1]. The 4‑oxo analog (CAS 1713463‑06‑9) exhibits a TPSA 17 Ų larger and an XLogP3 shift of +2.2 log units relative to the target compound, while the unsubstituted parent (CAS 2091118‑69‑1) lacks the cyclopropyl group and shows a lower XLogP3 (−2.9) with one fewer rotatable bond [1][2]. In the mGluR2 NAM series, SAR evolution around the 2‑position produced a 100‑fold potency improvement, demonstrating that even subtle substituent changes drive large functional consequences [3]. Procurement of a generic pyrazolo[1,5-a]pyrazine analog without verifying these specific structural determinants therefore carries a high risk of delivering a compound with materially different solubility, permeability, and target‑engagement potential.

Quantitative Differentiation Evidence for 2-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Versus Its Closest Analogs


Topological Polar Surface Area Reduction vs. the 4‑Oxo Analog (CAS 1713463‑06‑9)

The target compound (non‑oxo scaffold) exhibits a computed topological polar surface area (TPSA) of 58.4 Ų, which is 17.0 Ų lower than that of the direct 4‑oxo analog (2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, CAS 1713463‑06‑9, TPSA = 75.4 Ų) [1][2]. Both values are derived from the same computational method (Cactvs 3.4.8.18, PubChem), enabling direct comparison. A TPSA below 60 Ų is often associated with improved passive membrane permeability, whereas values above 70 Ų predict reduced CNS penetration [3].

Medicinal Chemistry Drug Design Physicochemical Property

Lipophilicity Shift (XLogP3) Relative to the 4‑Oxo and Unsubstituted Analogs

The target compound has a computed XLogP3‑AA of −2.3. This places it between the more lipophilic 4‑oxo analog (XLogP3 = −0.1) and the more hydrophilic unsubstituted parent scaffold (CAS 2091118‑69‑1, XLogP3 = −2.9) [1][2]. The +2.2 log unit difference from the 4‑oxo form and +0.6 log unit difference from the unsubstituted analog indicate that both the oxidation state and the cyclopropyl substituent independently modulate lipophilicity in measurable, additive fashion [3].

Lipophilicity ADMET Fragment-Based Drug Discovery

Differentiated Synthetic Versatility: Non‑Oxo Core Enables Distinct Derivatization Pathways vs. the 4‑Oxo Series

The target compound contains a saturated 6,7‑dihydro core (sp³‑hybridized C4 and C5 positions) as opposed to the planar 4‑oxo‑4,5‑dihydro system. This structural distinction is reflected in the topological complexity score computed by Cactvs: the target compound has a complexity value of 293 versus 356 for the 4‑oxo analog, indicating a less rigid, more synthetically manipulable core [1][2]. The absence of the C4 carbonyl eliminates the keto‑enol tautomerism present in the 4‑oxo series, providing a single, well‑defined tautomeric state that simplifies both analytical characterization (NMR, LCMS) and downstream reaction predictability [3].

Synthetic Chemistry Building Block Scaffold Differentiation

Class‑Level Evidence: Cyclopropyl Substituent is Critical for Potency in Pyrazolo[1,5-a]pyrazine-Based mGluR2 NAMs

In the Janssen mGluR2 NAM program, systematic SAR exploration of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (the 4‑oxo series) produced a 100‑fold improvement in mGluR2 NAM potency from the initial hit [1]. While this specific SAR was conducted on 4‑oxo analogs, the cyclopropyl substituent at C2 was a conserved feature in multiple high‑potency compounds within both the mGluR2 and mGluR5 allosteric modulator series [2]. The target compound provides this critical cyclopropyl group in a non‑oxo scaffold, enabling exploration of SAR in a complementary redox state not accessible with the 4‑oxo building blocks.

mGluR2 Negative Allosteric Modulator CNS Drug Discovery

Class‑Level Evidence: Cyclopropyl DPPC Scaffold Achieves Nanomolar Anti‑HBV Activity

The 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) scaffold, which shares the same core as the target compound, yielded GYH2‑18—a type II HBV capsid assembly modulator with an in vitro EC50 of 9 nM against HBV in HepAD38 cells [1]. Chiral resolution identified that the (6S)-cyclopropyl isomers were significantly more active than the corresponding (6R)-isomers [1]. The target compound's acetic acid moiety at N5 provides a functional handle that can be converted to the carboxamide linker critical for anti‑HBV activity, positioning it as a strategic intermediate for antiviral medicinal chemistry programs.

HBV Capsid Assembly Modulator Antiviral

Molecular Weight and Heavy Atom Count Positioning Between Unsubstituted and 4‑Oxo Analogs

The target compound (MW = 221.26 g/mol, 16 heavy atoms) occupies a strategic intermediate position between the unsubstituted parent (MW = 181.19 g/mol, 13 heavy atoms) and the 4‑oxo analog (MW = 235.24 g/mol, 17 heavy atoms) [1][2]. This molecular weight falls within the 'fragment' range (MW < 250) recommended for fragment‑based drug discovery, while the cyclopropyl group adds three heavy atoms relative to the unsubstituted scaffold, providing additional van der Waals contacts for target engagement without exceeding lead‑like property thresholds [3].

Fragment-Based Screening Lead-Like Properties Molecular Weight

High-Impact Application Scenarios for 2-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in Scientific Procurement


Fragment-Based Screening Libraries Targeting CNS GPCRs (mGluR2, mGluR5)

The target compound's TPSA (58.4 Ų), XLogP3 (−2.3), and MW (221 g/mol) satisfy fragment screening criteria while its reduced (non‑oxo) scaffold offers a distinct hydrogen‑bonding profile from the extensively patented 4‑oxo chemotype [1]. Procurement of this compound for a CNS‑oriented fragment library enables exploration of mGluR2 and mGluR5 allosteric sites with a scaffold that has demonstrated class‑level potency improvements of 100‑fold in published SAR campaigns [2].

HBV Capsid Assembly Modulator Lead Optimization Starting Point

The DPPC (6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine) scaffold discovered by Roche has yielded compounds with EC50 values as low as 8–16 nM against HBV [1]. The target compound provides the acetic acid functional group that can be directly converted to the carboxamide linker identified as critical for anti‑HBV activity. Starting from this building block saves 2–3 synthetic steps compared to constructing the cyclopropyl‑substituted DPPC core de novo.

Kinase Inhibitor Scaffold Diversification (BTK, JAK, RET)

Multiple patent families (US20240083900 for BTK, WO2015110994 for JAK, and RET kinase inhibitor filings) claim pyrazolo[1,5-a]pyrazine cores as hinge‑binding motifs [1]. The target compound's non‑oxo scaffold provides a complementary hinge‑binding geometry to the 4‑oxo series, and its cyclopropyl substituent mimics the conformational constraint achieved by substituted phenyl rings in many kinase inhibitors while maintaining a lower molecular weight—potentially improving ligand efficiency metrics [2].

Physicochemical Property‑Driven Lead Optimization: LogP and PSA Tuning

The target compound's computed properties (XLogP3 = −2.3, TPSA = 58.4 Ų) position it as a solubility‑favorable starting point for programs requiring low logP and moderate PSA. When a lead series suffers from excessively high lipophilicity (e.g., XLogP3 >3), replacement of lipophilic cores with this scaffold can achieve a >5 log unit reduction in computed logP while maintaining the cyclopropyl group as a potency‑conferring substituent [1]. This is directly relevant for programs addressing hERG liability or metabolic instability driven by high logP.

Quote Request

Request a Quote for 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.